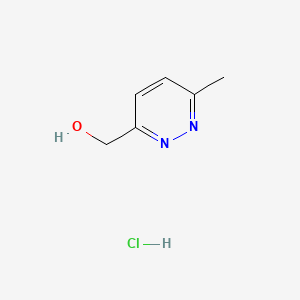

(6-Methylpyridazin-3-yl)methanol hydrochloride

Description

(6-Methylpyridazin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Properties

Molecular Formula |

C6H9ClN2O |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

(6-methylpyridazin-3-yl)methanol;hydrochloride |

InChI |

InChI=1S/C6H8N2O.ClH/c1-5-2-3-6(4-9)8-7-5;/h2-3,9H,4H2,1H3;1H |

InChI Key |

LOTBYGDAZIEKJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridazin-3-yl)methanol hydrochloride typically involves the reduction of ethyl 6-methylpyridazine-3-carboxylate. The process begins with the preparation of ethyl 6-methylpyridazine-3-carboxylate, which is then reduced using sodium borohydride in a mixture of methanol and tetrahydrofuran at 0°C . The resulting (6-Methylpyridazin-3-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for (6-Methylpyridazin-3-yl)methanol hydrochloride are not widely documented, the general approach involves large-scale synthesis using the same reduction and acidification techniques as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridazin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form derivatives with different functional groups.

Substitution: The methyl group and the hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: 6-Methylpyridazin-3-carboxylic acid.

Reduction: 6-Methylpyridazin-3-ylmethane.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

(6-Methylpyridazin-3-yl)methanol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Methylpyridazin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

(6-Methylpyridin-3-yl)methanol: A similar compound with a pyridine ring instead of a pyridazine ring.

(6-Chloropyridin-3-yl)methanol: A derivative with a chlorine substituent instead of a methyl group.

Uniqueness

(6-Methylpyridazin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

(6-Methylpyridazin-3-yl)methanol hydrochloride is a chemical compound characterized by its molecular formula C6H8N2O·HCl and a molecular weight of 160.6 g/mol. This compound is a derivative of pyridazine, which features two adjacent nitrogen atoms in a six-membered ring. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 2694744-55-1 |

| Molecular Formula | C6H9ClN2O |

| Molecular Weight | 160.6 g/mol |

| Purity | ≥95% |

The biological activity of (6-Methylpyridazin-3-yl)methanol hydrochloride is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The compound's hydroxyl group may play a crucial role in its biological interactions, similar to other hydroxyl-containing compounds that exhibit significant pharmacological properties.

Antimicrobial and Anticancer Properties

Research has indicated that (6-Methylpyridazin-3-yl)methanol hydrochloride exhibits promising antimicrobial and anticancer activities. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains and cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Activity : A study examining monomeric alkaloids found that compounds with structural similarities to (6-Methylpyridazin-3-yl)methanol hydrochloride demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their potency .

- Anticancer Activity : Investigations into the anticancer potential of pyridazine derivatives have revealed that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, although specific pathways for (6-Methylpyridazin-3-yl)methanol hydrochloride require further exploration .

- HDAC Inhibition : Similar compounds have been studied as histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles conducive to tumor suppression .

Structure-Activity Relationship (SAR)

The biological activity of (6-Methylpyridazin-3-yl)methanol hydrochloride can be influenced by modifications to its structure. For instance, the presence of the hydroxyl group enhances its potential as an enzyme inhibitor compared to other derivatives lacking this functional group.

Comparison with Related Compounds

| Compound | Activity |

|---|---|

| Pyridazine | Limited biological activity |

| Pyridazinone | Moderate antimicrobial properties |

| 6-Methylpyridazin-3-ylmethanal | Enhanced reactivity and potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.